molecular formula C22H20N4O2S B11367855 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide

Cat. No.: B11367855
M. Wt: 404.5 g/mol
InChI Key: PMNXMTHOHGARME-UHFFFAOYSA-N
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Description

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, a cyano group, and a sulfanyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-methylbenzaldehyde, cyanoacetic acid, and thiourea. The reaction conditions usually involve:

    Condensation reactions: These are carried out under acidic or basic conditions to form the pyrimidine ring.

    Cyclization reactions: These are necessary to close the ring structure.

    Thioether formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the cyano group to an amine.

    Substitution: This can involve the replacement of the cyano group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can act as a nucleophile. These interactions can inhibit the activity of certain enzymes or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)propanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C22H20N4O2S/c1-13-4-8-16(9-5-13)19-18(12-23)21(28)26-22(25-19)29-15(3)20(27)24-17-10-6-14(2)7-11-17/h4-11,15H,1-3H3,(H,24,27)(H,25,26,28)

InChI Key

PMNXMTHOHGARME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC(C)C(=O)NC3=CC=C(C=C3)C)C#N

Origin of Product

United States

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